

# Application Notes and Protocols for JNJ-42041935 DMSO Stock Solution Preparation

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## Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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These application notes provide a detailed protocol for the preparation, storage, and handling of a Dimethyl Sulfoxide (DMSO) stock solution of **JNJ-42041935**, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.

## Physicochemical and Solubility Data

**JNJ-42041935** is a small molecule inhibitor with the following properties:

Property	Value	Source
Synonyms	HIF-PHD Inhibitor II, 1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid	[1]
Molecular Formula	C <sub>12</sub> H <sub>6</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>3</sub>	[2][3]
Molecular Weight	346.65 g/mol	[3][4]
CAS Number	1193383-09-3	[2][3]
Appearance	Crystalline solid	[1][2]
Solubility in DMSO	≥ 30 mg/mL (up to 100 mg/mL reported)	[1][2][3]
Purity	≥98% (HPLC)	[1]

## Mechanism of Action

**JNJ-42041935** is a potent, competitive, and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[3][5] These enzymes are responsible for the hydroxylation of HIF- $\alpha$  subunits, leading to their proteasomal degradation in normoxic conditions. By inhibiting PHDs, **JNJ-42041935** stabilizes HIF- $\alpha$ , allowing it to translocate to the nucleus, heterodimerize with HIF- $\beta$ , and activate the transcription of hypoxia-responsive genes.[6]

## Experimental Protocol: Preparation of JNJ-42041935 Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of **JNJ-42041935** in DMSO.

Materials:

- **JNJ-42041935** powder

- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips

#### Procedure:

- **Determine the Desired Concentration:** Based on experimental needs, determine the desired final concentration of the **JNJ-42041935** stock solution (e.g., 10 mM, 20 mM, or 50 mM).
- **Weigh the Compound:** Accurately weigh the required amount of **JNJ-42041935** powder using a calibrated analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a slightly larger amount than needed for a single preparation.
- **Add DMSO:** Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the **JNJ-42041935** powder. It is recommended to use a newly opened bottle of DMSO to avoid issues with water absorption, which can affect solubility.[3]
- **Dissolve the Compound:** Vortex the solution until the **JNJ-42041935** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no undissolved particulates.
- **Aliquot for Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][7]
- **Storage:** Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[3] When stored properly, stock solutions are reported to be stable for up to 6 months at -20°C.[6] For short-term use (within a week), aliquots can be stored at 4°C.[7]

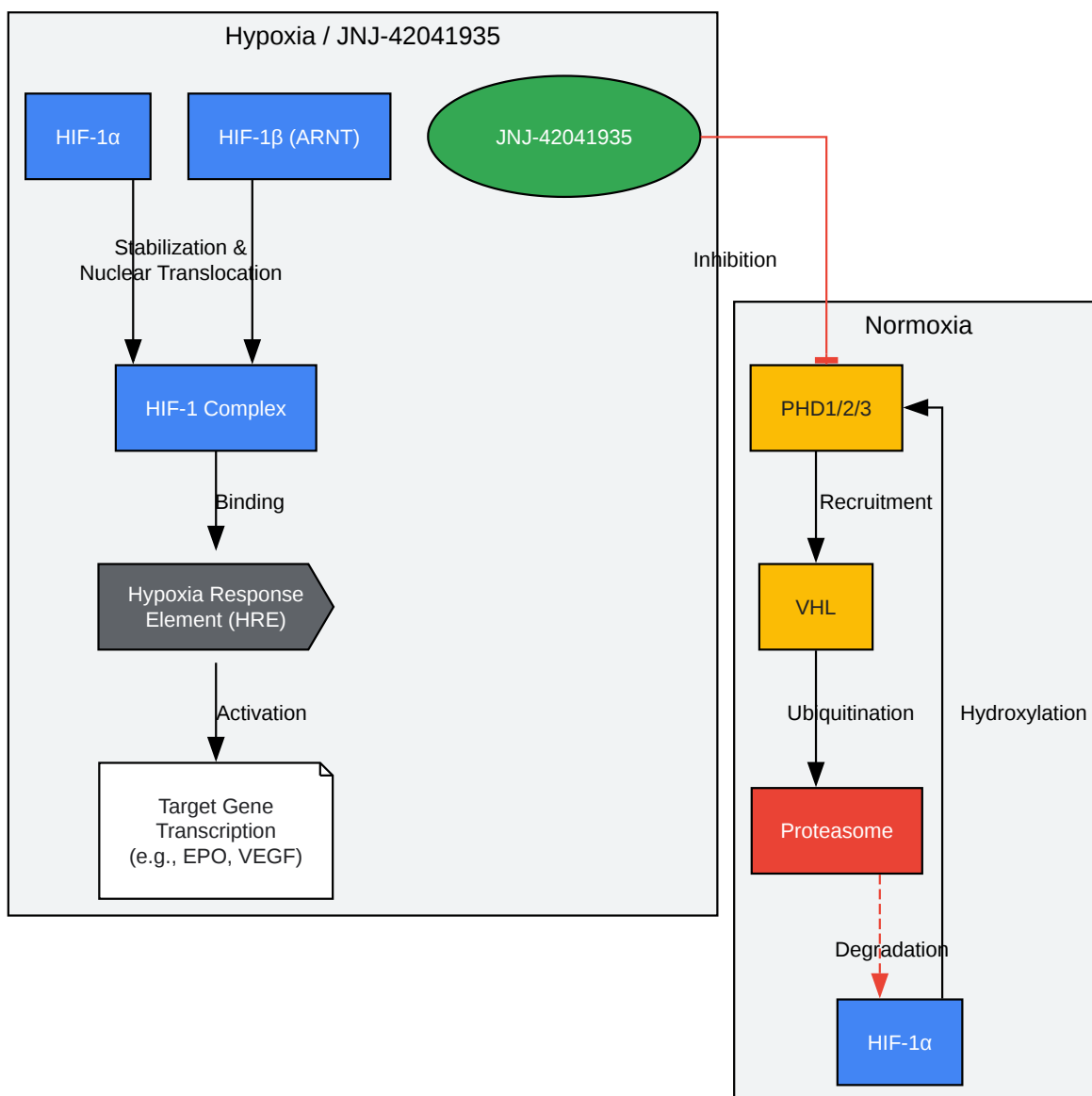
#### Example Calculation for a 10 mM Stock Solution:

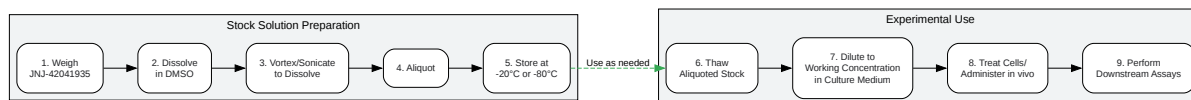
- **Molecular Weight of JNJ-42041935:** 346.65 g/mol

- To prepare 1 mL of a 10 mM solution:
  - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 346.65 \text{ g/mol} \times 1000 \text{ mg/g}$
  - $\text{Mass} = 3.4665 \text{ mg}$
- Therefore, dissolve 3.47 mg of **JNJ-42041935** in 1 mL of DMSO to make a 10 mM stock solution.

## Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by **JNJ-42041935**.

HIF-1 $\alpha$  Signaling Pathway Inhibition by JNJ-42041935



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## References

- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HIF-PHD Inhibitor II, JNJ-42041935 The HIF-PHD Inhibitor II, JNJ-42041935 controls the biological activity of HIF-PHD. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
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